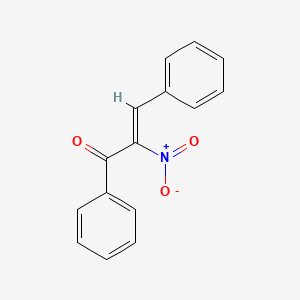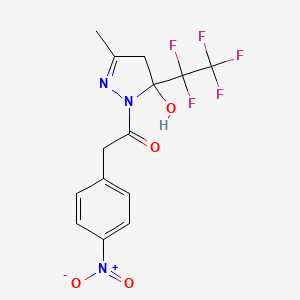
Platinum(4+) tetrakis(trifluoromethanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(4+) tetrakis(trifluoromethanide) is a chemical compound that features a platinum ion in the +4 oxidation state coordinated with four trifluoromethanide ligands
Preparation Methods
The synthesis of Platinum(4+) tetrakis(trifluoromethanide) typically involves the reaction of a platinum(IV) precursor with trifluoromethane. One common method is the base-catalyzed reduction of platinum(IV) in the presence of trifluoromethane under controlled conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Platinum(4+) tetrakis(trifluoromethanide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to lower oxidation state platinum species, often using reducing agents like sodium borohydride.
Substitution: The trifluoromethanide ligands can be substituted with other ligands under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like chlorine and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Platinum(4+) tetrakis(trifluoromethanide) has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other platinum complexes and as a catalyst in various chemical reactions.
Industry: It is used in the production of high-performance materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of Platinum(4+) tetrakis(trifluoromethanide) involves its interaction with molecular targets such as DNA. It can form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, which is crucial for its anticancer activity . Additionally, it can interact with proteins and other cellular components, affecting various biochemical pathways.
Comparison with Similar Compounds
Platinum(4+) tetrakis(trifluoromethanide) can be compared with other platinum complexes such as tetrakis(triphenylphosphine)platinum(0) and tetrakis(triphenylphosphine)palladium(0) . While these compounds share some similarities in their coordination chemistry, Platinum(4+) tetrakis(trifluoromethanide) is unique due to its specific ligands and higher oxidation state, which confer distinct chemical properties and reactivity.
Similar Compounds
- Tetrakis(triphenylphosphine)platinum(0)
- Tetrakis(triphenylphosphine)palladium(0)
- Tetrakis(triphenylphosphine)nickel(0)
These compounds are often used as precursors for synthesizing other metal complexes and as catalysts in various chemical reactions .
Properties
CAS No. |
60703-88-0 |
|---|---|
Molecular Formula |
C4F12Pt |
Molecular Weight |
471.11 g/mol |
IUPAC Name |
platinum(4+);trifluoromethane |
InChI |
InChI=1S/4CF3.Pt/c4*2-1(3)4;/q4*-1;+4 |
InChI Key |
PUTMQUZFEQUAGI-UHFFFAOYSA-N |
Canonical SMILES |
[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[C-](F)(F)F.[Pt+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


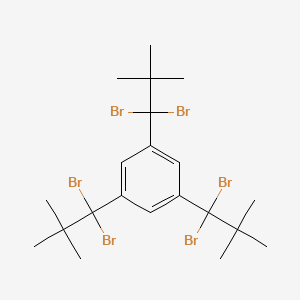

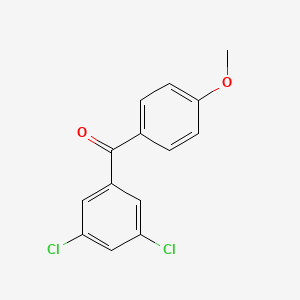
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-](/img/structure/B14147298.png)
![methyl {6-bromo-2-[4-(dimethylamino)phenyl]-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl}acetate](/img/structure/B14147306.png)
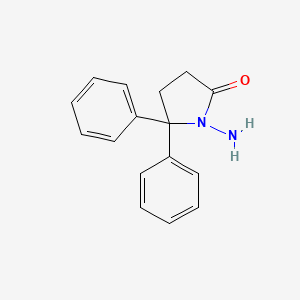
![N'-[(E)-(4-butoxyphenyl)methylidene]-2-oxopiperidine-3-carbohydrazide](/img/structure/B14147316.png)
![2-methyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}propanamide](/img/structure/B14147319.png)
![4(1H)-Pyrimidinone, 2-amino-5-[2,3-O-(1-methylethylidene)-5-O-(triphenylmethyl)-D-ribofuranosyl]-](/img/structure/B14147324.png)
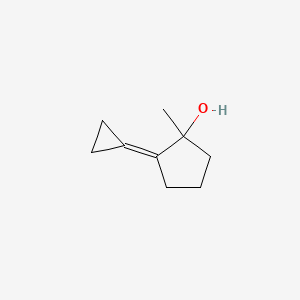
![N-(4-bromo-3-chlorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14147330.png)
